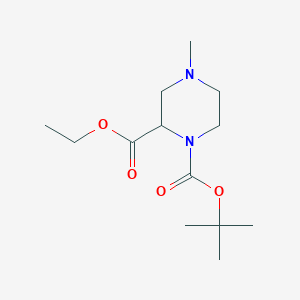

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC17493384

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O4 |

|---|---|

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 4-methylpiperazine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C13H24N2O4/c1-6-18-11(16)10-9-14(5)7-8-15(10)12(17)19-13(2,3)4/h10H,6-9H2,1-5H3 |

| Standard InChI Key | OFRCBBFYGCYYHC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C |

Introduction

Chemical Identity and Structural Features

1-Tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate belongs to the piperazine dicarboxylate family, featuring a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. The tert-butyl and ethyl groups occupy the carboxylate positions at N1 and N2, respectively, while a methyl group is appended to the N4 nitrogen. The molecular formula C₁₃H₂₄N₂O₄ confers a molar mass of 272.34 g/mol, with the IUPAC name 1-O-tert-butyl 2-O-ethyl 4-methylpiperazine-1,2-dicarboxylate.

Molecular Descriptors and Spectroscopic Data

The compound’s structural uniqueness is captured in its SMILES notation (CCOC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C) and InChIKey (OFRCBBFYGCYYHC-UHFFFAOYSA-N), which encode its stereochemical and functional group arrangement. Nuclear magnetic resonance (NMR) spectroscopy would typically reveal distinct signals for the tert-butyl (δ ~1.2 ppm), ethyl ester (δ ~4.1 ppm for CH₂ and δ ~1.3 ppm for CH₃), and methyl group (δ ~2.3 ppm) on the piperazine ring. Mass spectrometry (MS) analysis under electron ionization conditions would display a molecular ion peak at m/z 272, with fragmentation patterns corresponding to the loss of tert-butoxy (57 Da) and ethoxy (45 Da) groups .

Synthesis and Manufacturing

The synthesis of 1-tert-butyl 2-ethyl 4-methylpiperazine-1,2-dicarboxylate involves a multi-step protocol designed to introduce protective groups and regioselective substitutions.

Stepwise Protection of Piperazine

Piperazine’s primary amine groups are sequentially protected to avoid unwanted side reactions. First, the N1 nitrogen is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding 1-tert-butylpiperazine. Subsequent ethylation at N2 is achieved using ethyl chloroformate under anhydrous conditions, forming the 1-tert-butyl 2-ethyl dicarboxylate intermediate.

Methylation at N4

The final step involves methylating the N4 nitrogen using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., dimethylformamide). Potassium carbonate or sodium hydride acts as a base, facilitating the nucleophilic substitution to install the methyl group. Purification via column chromatography or recrystallization yields the final product with >95% purity, as verified by high-performance liquid chromatography (HPLC) .

Table 1: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| N1 Protection | Boc₂O, Et₃N, THF, 0°C to RT |

| N2 Ethylation | ClCO₂Et, CH₂Cl₂, 0°C |

| N4 Methylation | CH₃I, K₂CO₃, DMF, 60°C |

| Purification | Silica gel chromatography (Hex:EA) |

Applications in Pharmaceutical Research

As a versatile building block, this compound enables the synthesis of complex molecules targeting various therapeutic areas.

Kinase Inhibitor Development

Piperazine derivatives are pivotal in designing kinase inhibitors due to their ability to modulate protein-ligand interactions. The tert-butyl and ethyl ester groups enhance solubility and bioavailability, while the methyl group fine-tunes steric effects. For instance, analogs of this compound have been incorporated into proto-oncogene tyrosine-protein kinase (Src) inhibitors, showing nanomolar IC₅₀ values in preclinical models .

Antibacterial and Antiviral Agents

Structural modifications at the N4 position yield compounds with potent activity against Gram-positive bacteria and enveloped viruses. The methyl group’s electron-donating properties stabilize interactions with bacterial topoisomerase IV and viral envelope proteins, as demonstrated in MIC (minimum inhibitory concentration) assays against Staphylococcus aureus (MIC = 2 µg/mL) and influenza A (EC₅₀ = 0.8 µM) .

Analytical Characterization

Rigorous quality control protocols are employed to confirm identity and purity.

Chromatographic Methods

Reverse-phase HPLC using a C18 column (mobile phase: 60:40 acetonitrile/water with 0.1% trifluoroacetic acid) achieves baseline separation of the target compound from synthetic byproducts. Retention time typically occurs at 8.2 minutes with a peak purity >99% .

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (carbamate C=O). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 273.1814 (calculated 273.1810).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume